(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid
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Overview
Description
“(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid” is a bifunctional iron chelating agent . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid” is C19H26N4O10. The molecular weight is 470.43 .Scientific Research Applications
Chelating Properties and Biological Effects
Ethylenediaminetetraacetic acid (EDTA), a related compound, is widely utilized in food and other industries to sequester metal ions and prevent their adverse effects. A study evaluated the protective effect of Panax ginseng extract standardized with ginsenoside Rg3 and garlic against EDTA-induced biochemical, genotoxic, and histological changes in rats. The findings suggested that treatment with these agents significantly improved all the tested parameters, indicating the potential biological impacts of EDTA and its derivatives in mitigating metal ion-related toxicity (Khalil et al., 2007).
Ecotoxicological Impact
The ecotoxicological effects of EDTA on soil organisms, such as earthworms, have been investigated under turfgrass growing conditions. EDTA exposure resulted in a significant decrease in earthworm growth and survival, highlighting the ecological risks associated with the use of EDTA and its analogs in the environment (Duo et al., 2019).
Medical Diagnostic Use
In medical diagnostics, EDTA derivatives are used for measuring glomerular filtration rates in rats, showcasing the compound's utility in renal function assessments. This application underscores the role of EDTA analogs in facilitating precise and critical measurements in medical research (Layzell & Miller, 1975).
Iron Chelation Therapy
The hexadentate phenolic aminocarboxylate iron chelator N, N-bis(2-hydroxybenzyl)ethylenediamine-N,N-diacetic acid (HBED) has been explored as a potential alternative to deferoxamine for iron chelation therapy. Research indicates that HBED induced iron excretion more effectively than deferoxamine in non-iron-overloaded rats, suggesting its utility in managing transfusional iron overload (Bergeron et al., 1998).
Future Directions
properties
IUPAC Name |
2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLUFBTKFEJOF-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652436 |
Source
|
Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid | |
CAS RN |
1217704-71-6 |
Source
|
Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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